molecular formula C21H26N4O4 B11201076 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(1,3-benzodioxol-5-ylmethyl)acetamide

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(1,3-benzodioxol-5-ylmethyl)acetamide

Cat. No.: B11201076
M. Wt: 398.5 g/mol
InChI Key: WARVVXOWYUNJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, pyrimidine, and benzodioxole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Azepane Group: The azepane moiety can be introduced via nucleophilic substitution reactions, often using azepane derivatives and suitable leaving groups.

    Attachment of the Benzodioxole Group: The benzodioxole group is typically introduced through etherification reactions, using benzodioxole derivatives and appropriate alkylating agents.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatment modalities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]ACETAMIDE shares structural similarities with other compounds containing azepane, pyrimidine, and benzodioxole moieties.
  • Other similar compounds: include derivatives of pyrimidine and benzodioxole, which may have comparable chemical reactivity and biological activity.

Uniqueness

    Unique Structural Features: The combination of azepane, pyrimidine, and benzodioxole moieties in a single molecule is relatively unique, contributing to its distinct chemical and biological properties.

    Specific Applications: The compound’s unique structure allows for specific applications in various scientific fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(1,3-benzodioxol-5-ylmethyl)acetamide

InChI

InChI=1S/C21H26N4O4/c1-15-10-20(24-21(23-15)25-8-4-2-3-5-9-25)27-13-19(26)22-12-16-6-7-17-18(11-16)29-14-28-17/h6-7,10-11H,2-5,8-9,12-14H2,1H3,(H,22,26)

InChI Key

WARVVXOWYUNJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.